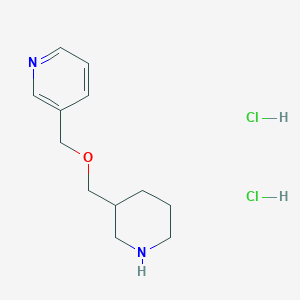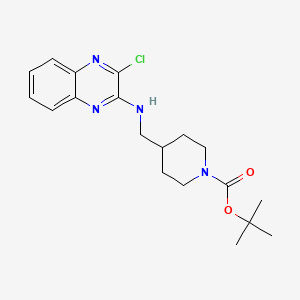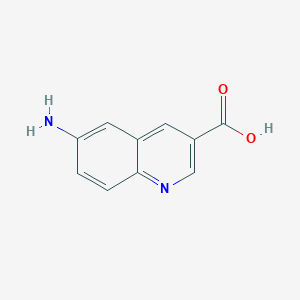
6-Aminoquinoline-3-carboxylic acid
概要
説明
6-Aminoquinoline-3-carboxylic acid is a chemical compound with a molecular weight of 188.19 . It is often used in scientific research and has applications in fields like drug synthesis, molecular biology, and material science.
Synthesis Analysis
The synthesis of derivatives of 3-quinoline carboxylic acid, which could include this compound, has been studied as inhibitors of protein kinase CK2 . The key intermediates, 2-chloroquinoline-3-carboxylic acids, were obtained by means of oxidation with silver nitrate in an alkaline medium .Molecular Structure Analysis
A computational study based on the DFT/TD-DFT approach was performed to explore various properties of 6-aminoquinoline . The geometrical parameters, molecular orbitals (MOs), electronic spectra, electrostatic potential, molecular surface, reactivity parameters, and thermodynamic properties of 6-aminoquinoline were explored .Chemical Reactions Analysis
6-Aminoquinolyl-N-hydroxysuccinimidyl carbamate is a well-known reagent used to derivatize amino acids into their aminoquinolyl carbamate (AQC) analogs . AQC derivatization was used to enhance UV detection of amino acids and to provide a fluorescent derivative for further enhanced detection .Physical And Chemical Properties Analysis
This compound is a solid at room temperature . Its absorption and emission spectra in solvents have been estimated by TD-DFT coupled with the PCM model . Depending on the solvents, the computed absorption maxima of 6-aminoquinoline were noticed between 327 nm – 340 nm and ascribed to S0 to S1 transition .科学的研究の応用
Drug Design and Pharmaceutical Applications
6-Aminoquinoline-3-carboxylic acid serves as a versatile scaffold in drug design due to its structural similarity to the quinoline pharmacophore, which is known for its broad spectrum of biological activities . Its carboxylic acid group can be modified to produce derivatives that interact with various biological targets. This compound has been utilized in the synthesis of potential therapeutic agents, including antibacterial, antifungal, and antiviral drugs .
Organic Synthesis
In organic chemistry, this compound is used as a building block for synthesizing complex molecules. Its reactivity allows for various modifications, making it a valuable intermediate in the construction of diverse organic compounds . It can undergo reactions such as substitution, elimination, and coupling, which are fundamental in organic synthesis .
Nanotechnology
The carboxylic acid group of this compound can be employed to modify the surface of nanoparticles, aiding in the dispersion and incorporation of metallic nanoparticles or carbon nanostructures . This modification is crucial in the production of polymer nanomaterials and has implications in the development of advanced nanotechnological applications.
Polymer Chemistry
In the field of polymers, this compound can be used as a monomer, additive, or catalyst due to its reactive carboxylic acid group . It plays a role in the synthesis and modification of synthetic and natural polymers, contributing to the development of materials with specific properties and applications.
Medicinal Chemistry
The compound is a key precursor in medicinal chemistry for the synthesis of bioactive molecules. Its derivatives have been explored for their potential use in treating various diseases due to their pharmacological activities . The structural diversity of synthesized compounds provides high and selective activity, which is essential for the development of new medications.
Safety and Hazards
The safety information for 6-Aminoquinoline-3-carboxylic acid indicates that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust, mist, gas, or vapors, avoiding contact with skin and eyes, and using personal protective equipment .
将来の方向性
The estimated values of the nonlinear optical (NLO) properties (polarizability, first-order hyperpolarizability, and dipole moment) indicate that 6-aminoquinoline can be considered a desirable molecule for further studies of the NLO applications . This suggests potential future directions in the field of optical computing, dynamic image processing, optical switches, dye lasers, telecommunication devices, and optical disks .
作用機序
Target of Action
6-Aminoquinoline-3-carboxylic acid, like other quinoline derivatives, has been found to exhibit a broad spectrum of bioactivity It’s worth noting that quinoline derivatives have been known to target various enzymes and proteins in microorganisms, contributing to their antimicrobial, antifungal, and antiviral activities .
Mode of Action
Quinoline derivatives are known to interact with their targets, leading to changes that inhibit the growth and proliferation of microorganisms . For instance, some quinoline derivatives have been found to inhibit the TbrPDEB1 enzyme, a member of cyclic nucleotide phosphodiesterases .
Biochemical Pathways
Quinoline derivatives are known to interfere with various biochemical pathways in microorganisms, disrupting their normal functions and leading to their death .
Pharmacokinetics
Its lipophilicity, as indicated by its Log Po/w values, suggests that it may have good membrane permeability .
Result of Action
Quinoline derivatives have been found to exhibit significant antimicrobial activity, suggesting that they may lead to the death of microorganisms .
特性
IUPAC Name |
6-aminoquinoline-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O2/c11-8-1-2-9-6(4-8)3-7(5-12-9)10(13)14/h1-5H,11H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGDNKBDGDCLWKF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC=C(C=C2C=C1N)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40666422 | |
| Record name | 6-Aminoquinoline-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40666422 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
21872-88-8 | |
| Record name | 6-Aminoquinoline-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40666422 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



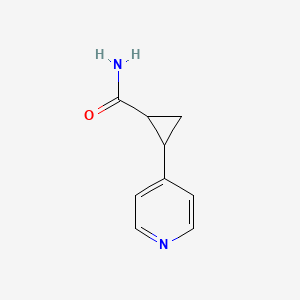
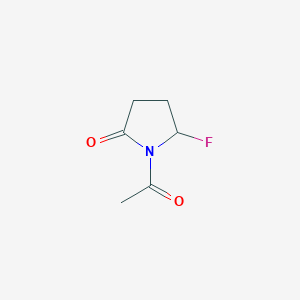
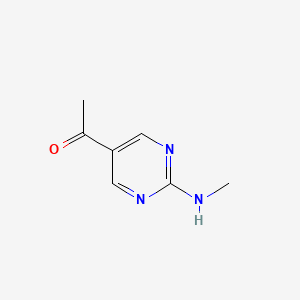
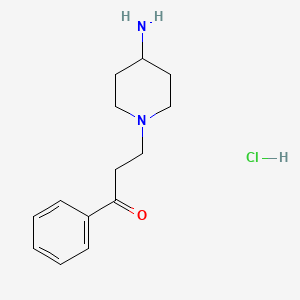


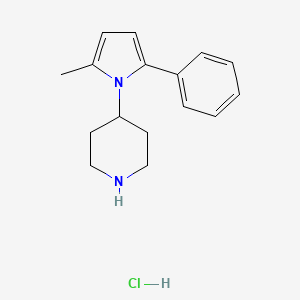

![2-Chloro-N-[1-(4-fluoro-benzoyl)-piperidin-4-yl]-acetamide](/img/structure/B1500818.png)

![2-(2-(3-(hydroxymethyl)piperidin-1-yl)-1H-benzo[d]imidazol-1-yl)nicotinonitrile](/img/structure/B1500824.png)

